7-Bromoheptanoic acid
Overview
Description
7-Bromoheptanoic acid is an organic compound with the molecular formula C7H13BrO2. It is a derivative of heptanoic acid, where a bromine atom is substituted at the seventh carbon position. This compound is known for its utility in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
7-Bromoheptanoic acid is primarily used as a biochemical reagent in life science research . It is a building block in the synthesis of various compounds .
Mode of Action
It has been used in the synthesis of azide-based nicotinamide phosphoribosyltransferase (nampt) inhibitors with anticancer activity and saha derivatives that inhibit histone deacetylases (hdacs) . This suggests that it may interact with these targets, leading to changes in their function.
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability when administered in suitable formulations.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific compounds it is used to synthesize. For instance, as a precursor to Nampt inhibitors and SAHA derivatives, it may contribute to anticancer effects and the inhibition of histone deacetylases .
Action Environment
Its stability at room temperature suggests it may be relatively resistant to environmental variations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of heptanoic acid and bromine through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to heptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of heptanoic acid derivatives depending on the nucleophile used.
Reduction: Heptanoic acid.
Oxidation: Higher oxidation state carboxylic acids.
Scientific Research Applications
7-Bromoheptanoic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Heptanoic Acid: The parent compound without the bromine substitution.
7-Chloroheptanoic Acid: Similar structure with chlorine instead of bromine.
7-Iodoheptanoic Acid: Similar structure with iodine instead of bromine.
Uniqueness: 7-Bromoheptanoic acid is unique due to its specific reactivity and the ability to form various derivatives through substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
7-bromoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQXFFMVVPIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184584 | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30515-28-7 | |
Record name | 7-Bromoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Bromoheptanoic acid important in the synthesis of pentacycloanammoxic acid?
A1: this compound serves as a crucial building block, providing the seven-carbon linear chain present in the final pentacycloanammoxic acid structure. Both research papers utilize it in their synthetic strategies. [, ] The presence of the bromine atom allows for further chemical modifications and couplings to construct the complex ring system of the target molecule.
Q2: Are there differences in how the two research papers utilize this compound?
A2: Yes, while both papers use this compound, they differ in their overall synthetic approaches. The first paper describes the synthesis of the racemic mixture (+/-)-pentacycloanammoxic acid, meaning it contains both enantiomers. [] The second paper focuses on an enantioselective synthesis, targeting the production of a single, specific enantiomer of pentacycloanammoxic acid. [] This difference in enantioselectivity requires different starting materials and reaction conditions, even though both utilize this compound.
Q3: What future research directions involving this compound and pentacycloanammoxic acid are implied by the research?
A3: The second paper, which achieves enantioselective synthesis, highlights that the availability of both pentacycloanammoxic acid enantiomers in sufficient quantities could facilitate further research into the molecule's biosynthesis. [] This suggests that derivatives of this compound, particularly those incorporating chiral centers, could be valuable in producing analogs of pentacycloanammoxic acid for studying its biological activity and potential applications.
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